ethyl 5-methyl-4-(3-methyloxiran-2-yl)thieno[2,3-d]pyrimidine-6-carboxylate
Overview
Description
Ethyl 5-methyl-4-(3-methyloxiran-2-yl)thieno[2,3-d]pyrimidine-6-carboxylate (EMMTP) is a small molecule compound found in nature and has been synthesized for use in various scientific research applications. It is a heterocyclic compound containing a combination of sulfur, nitrogen, and carbon atoms and is a member of the thienopyrimidine family. EMMTP has been studied for its potential as an anti-inflammatory, antifungal, and antiviral agent and has been used in a variety of research applications.
Scientific Research Applications
Novel Synthesis Methods
A study by Santilli, Kim, and Wanser (1971) described a novel method for preparing esters and amides of thieno[2,3-d]pyrimidine-6-carboxylic acids, including compounds similar to ethyl 5-methyl-4-(3-methyloxiran-2-yl)thieno[2,3-d]pyrimidine-6-carboxylate. This method involved the direct formation of ethyl 5-amino-2-methylthiothieno[2,3-d]pyrimidine-6-carboxylate from various starting materials, showcasing a new approach to synthesizing these types of compounds (Santilli, Kim, & Wanser, 1971).
Antimicrobial Applications
The antimicrobial properties of ethyl 3-alkyl-5-methyl-4-oxo-2-thioxo-1,2,3,4-tetrahydro-thieno[2,3-d]pyrimidine-6-carboxylate derivatives were studied by Vlasov, Chernykh, and Osolodchenko (2015). They developed an effective method for the synthesis of these derivatives and found that certain compounds, especially those with an n-butyl substituent, demonstrated high inhibitory activity against Candida albicans fungi (Vlasov, Chernykh, & Osolodchenko, 2015).
Synthesis of Related Heterocycles
A study by Bakhite, Al‐Sehemi, and Yamada (2005) reported on the synthesis of related heterocyclic compounds like pyrido[4′,3′:4,5]thieno[2,3-d]pyrimidines. These compounds were synthesized from ethyl 4-oxo-2-thioxo-1,2,3,4,5,6,7,8-octahydropyrido[4′,3′:4,5]thieno[2,3-d]pyrimidine-7-carboxylates, demonstrating the versatility of thieno[2,3-d]pyrimidine derivatives in creating diverse molecular structures (Bakhite, Al‐Sehemi, & Yamada, 2005).
Quantum Chemical Studies
Mamarakhmonov, Belen’kii, Chuvylkin, and Asqarov (2016) conducted quantum chemical studies on thieno[2,3-d]pyrimidine derivatives, providing insights into the energies, electronic structures, and molecular geometries of these compounds. Such studies are crucial for understanding the reactivity and potential applications of these molecules in various fields (Mamarakhmonov et al., 2016).
properties
IUPAC Name |
ethyl 5-methyl-4-(3-methyloxiran-2-yl)thieno[2,3-d]pyrimidine-6-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3S/c1-4-17-13(16)11-6(2)8-9(10-7(3)18-10)14-5-15-12(8)19-11/h5,7,10H,4H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXHMSBNKNVWFMR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(N=CN=C2S1)C3C(O3)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-methyl-4-(3-methyloxiran-2-yl)thieno[2,3-d]pyrimidine-6-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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